molecular formula C7H5N5O3 B2808357 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol CAS No. 332163-15-2

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol

Cat. No.: B2808357
CAS No.: 332163-15-2
M. Wt: 207.149
InChI Key: WTSJYDYLGYNHRZ-UHFFFAOYSA-N
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Description

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol is a compound that belongs to the class of nitro phenols and tetrazoles. This compound is of interest due to its unique structural features, which combine the properties of both nitro and tetrazole groups. These features make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol typically involves the nitration of 2-(1H-1,2,3,4-tetrazol-1-yl)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-2-(1H-1,2,3,4-tetrazol-1-yl)phenol.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of energetic materials and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The tetrazole ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-1H-1,2,3-triazole
  • 2-nitrophenol
  • 5-nitro-1H-tetrazole

Uniqueness

4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol is unique due to the presence of both nitro and tetrazole groups in its structure This combination imparts distinct chemical and physical properties, making it more versatile compared to similar compounds

Properties

IUPAC Name

4-nitro-2-(tetrazol-1-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O3/c13-7-2-1-5(12(14)15)3-6(7)11-4-8-9-10-11/h1-4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSJYDYLGYNHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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